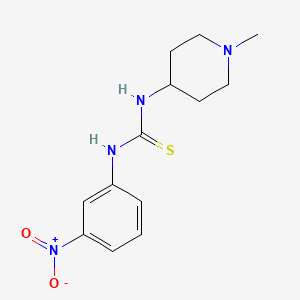
N,N-diisobutyl-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisobutyl-3,4-dimethylbenzamide, commonly known as DEET, is a widely used insect repellent that has been in use for over six decades. It was first developed by the US Army in 1946 and has since become the most effective and widely used insect repellent in the world. DEET is an important compound for scientific research as it has several unique properties that make it an ideal candidate for various applications.
Mecanismo De Acción
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's sense of smell, making it difficult for them to locate their prey. DEET also acts as an irritant to the insect's antennae, causing them to avoid the treated area. The exact mechanism of action of DEET is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some neurotoxic effects in insects, leading to behavioral changes and reduced feeding activity. Further research is needed to fully understand the biochemical and physiological effects of DEET on humans and animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a widely used insect repellent that has several advantages for use in lab experiments. It is readily available, easy to use, and has a well-established safety profile. However, DEET can also interfere with some laboratory assays, leading to false-positive or false-negative results. Additionally, DEET can be difficult to remove from laboratory equipment, leading to contamination of subsequent experiments.
Direcciones Futuras
There are several future directions for research on DEET, including the development of new insect repellent formulations, the investigation of its mode of action, and the study of its potential effects on the environment. Researchers are also exploring the use of DEET in the development of new drugs and therapies for various diseases. Further research is needed to fully understand the potential applications of DEET in various fields and to develop new and innovative uses for this important compound.
Conclusion:
In conclusion, N,N-diisobutyl-3,4-dimethylbenzamide, or DEET, is a widely used insect repellent that has several unique properties that make it an important compound for scientific research. Its effectiveness in repelling insects, its relatively simple synthesis method, and its low toxicity make it an ideal candidate for various applications. Further research is needed to fully understand the biochemical and physiological effects of DEET and to develop new and innovative uses for this important compound.
Métodos De Síntesis
The synthesis of DEET involves the reaction of 3,4-dimethylbenzoic acid with isobutyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields N,N-diisobutyl-3,4-dimethylbenzamide as the final product. The synthesis method is relatively simple and can be carried out on a large scale, making it an economically viable option for industrial production.
Aplicaciones Científicas De Investigación
DEET is widely used as an insect repellent in various applications, including personal protection, agriculture, and public health. Its effectiveness in repelling insects such as mosquitoes, ticks, and flies has been extensively studied and documented. DEET is also used in the development of new insect repellent formulations and products.
Propiedades
IUPAC Name |
3,4-dimethyl-N,N-bis(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-12(2)10-18(11-13(3)4)17(19)16-8-7-14(5)15(6)9-16/h7-9,12-13H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVHIYIZGKMWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

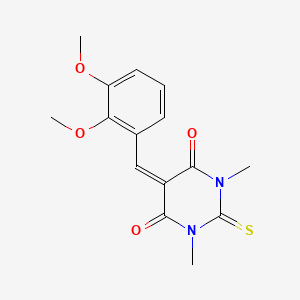

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

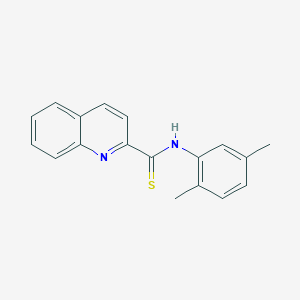
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)
![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)
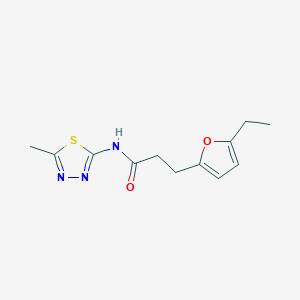

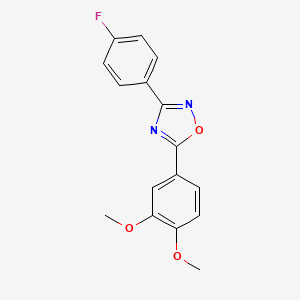

![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
